N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
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Overview
Description
N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a hydrazinecarbonyl group attached to a methoxybenzo[d]thiazole moiety
Mechanism of Action
Target of Action
The primary target of N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, which are key signaling molecules in this pathway .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in prostaglandin production . This results in a reduction of inflammation, as prostaglandins are key mediators of the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This step involves the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzo[d]thiazole core.
Hydrazinecarbonylation: The benzo[d]thiazole derivative is then reacted with hydrazine and a suitable carbonyl source to introduce the hydrazinecarbonyl group.
Sulfonamide formation: The final step involves the reaction of the hydrazinecarbonylated benzo[d]thiazole with N,N-diethylbenzenesulfonyl chloride under basic conditions to form the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazinecarbonyl group can be reduced to form an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives
Scientific Research Applications
N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-cancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzo[d]thiazole moiety and hydrazinecarbonyl group are particularly noteworthy for their roles in enzyme inhibition and protein interactions .
Properties
IUPAC Name |
N,N-diethyl-4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-4-23(5-2)29(25,26)15-9-6-13(7-10-15)18(24)21-22-19-20-16-11-8-14(27-3)12-17(16)28-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTFRISGKHAOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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